(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Overview
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone: is a complex organic compound with a unique structure that includes a cyclobutyl ring, a diazepane ring, and a methoxybenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multiple steps, starting with the preparation of the cyclobutyl and diazepane rings. These rings can be constructed using various organic synthesis techniques, such as cyclization reactions and ring-closing metathesis. The methoxybenzofuran moiety is usually introduced through a substitution reaction involving a benzofuran derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone: has several applications in scientific research:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a tool for studying biological processes and interactions.
Medicine: : Potential therapeutic applications include the development of new drugs or treatments.
Industry: : The compound's unique properties may be useful in various industrial processes.
Mechanism of Action
The mechanism by which (4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone: can be compared to other similar compounds, such as benzofuran derivatives and diazepane derivatives . Its unique structure and properties set it apart from these compounds, making it a valuable candidate for research and development.
List of Similar Compounds
Benzofuran derivatives
Diazepane derivatives
Cyclobutyl-containing compounds
Biological Activity
(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological relevance.
Chemical Structure and Properties
The compound features a diazepane ring fused with a cyclobutyl group and a methoxybenzofuran moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 262.32 g/mol
This unique structure may contribute to its biological activities, particularly in neuropharmacology and anti-inflammatory applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
The diazepane structure is known for its anxiolytic and sedative properties. Preliminary studies suggest that this compound may interact with GABA receptors, potentially enhancing inhibitory neurotransmission. This could lead to therapeutic effects in anxiety and mood disorders.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- GABAergic Modulation : The compound may enhance GABA receptor activity, leading to increased chloride ion influx and neuronal hyperpolarization.
- Inhibition of Neuroinflammation : By modulating inflammatory pathways, it could reduce neuroinflammatory responses associated with various neurological disorders.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzofuran derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Study 2: Neuropharmacological Assessment
In a behavioral study using rodent models, compounds structurally related to this compound were tested for anxiolytic effects. The results demonstrated a significant reduction in anxiety-like behavior in elevated plus-maze tests at doses of 5 mg/kg .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-16-8-2-5-14-13-17(24-18(14)16)19(22)21-10-4-9-20(11-12-21)15-6-3-7-15/h2,5,8,13,15H,3-4,6-7,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZFDBKZMVRAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCN(CC3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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